Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the dihydropyridine family This compound is characterized by its unique structure, which includes a pyridine ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent. The reaction mixture is heated until the formation of the dihydropyridine product is complete, which is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as p-toluenesulfonic acid can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products
The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different functional groups attached depending on the reagents and conditions used .
Scientific Research Applications
Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly calcium channel blockers used in the treatment of cardiovascular diseases.
Industry: It is utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate involves its interaction with various molecular targets. In medicinal chemistry, it acts as a calcium channel blocker by binding to the L-type calcium channels in the heart and blood vessels, leading to vasodilation and reduced blood pressure. The compound’s structure allows it to fit into the binding site of the calcium channel, inhibiting calcium ion influx and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.
Nicardipine: Known for its use in the treatment of angina and hypertension.
Uniqueness
Ethyl 2-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate is unique due to its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties. Its structural features allow for modifications that can enhance its efficacy and reduce side effects compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-methyl-6-oxo-1-phenylpyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-3-19-15(18)13-9-10-14(17)16(11(13)2)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFIQHUZAFDVCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C=C1)C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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